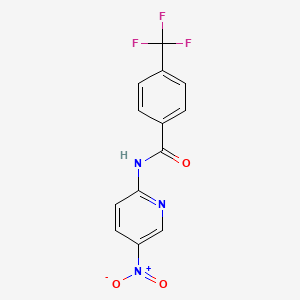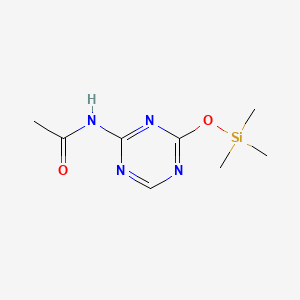
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole is a complex organic compound that belongs to the carbazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where ethynyl groups are introduced to the carbazole core. The reaction conditions often require a palladium catalyst, copper iodide as a co-catalyst, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while substitution reactions can produce a wide range of functionalized carbazole derivatives.
Scientific Research Applications
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Photonics: Its unique optical properties make it suitable for use in photonic devices, including lasers and optical sensors.
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of 3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole involves its interaction with molecular targets and pathways. In organic electronics, it functions by facilitating the transport of electrons or holes, thereby enhancing the performance of devices. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Diethynylcarbazole: Similar in structure but lacks the ethynylphenyl group.
9-Ethynylcarbazole: Contains only one ethynyl group attached to the carbazole core.
3,6-Diethynyl-9-heptylcarbazole: Similar structure with a heptyl group instead of an ethynylphenyl group.
Uniqueness
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole is unique due to the presence of multiple ethynyl groups, which enhance its electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and photovoltaic cells.
Properties
Molecular Formula |
C24H13N |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3,6-diethynyl-9-(4-ethynylphenyl)carbazole |
InChI |
InChI=1S/C24H13N/c1-4-17-7-11-20(12-8-17)25-23-13-9-18(5-2)15-21(23)22-16-19(6-3)10-14-24(22)25/h1-3,7-16H |
InChI Key |
SDWJQDOJOZUTGO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C#C)C4=C2C=CC(=C4)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)

![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)




![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)






